molecular formula C20H12F2N2 B14203648 5,8-Bis(4-fluorophenyl)quinoxaline CAS No. 919282-35-2

5,8-Bis(4-fluorophenyl)quinoxaline

Cat. No.: B14203648
CAS No.: 919282-35-2
M. Wt: 318.3 g/mol
InChI Key: OSGYFYFSCMHYHY-UHFFFAOYSA-N
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Description

5,8-Bis(4-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Bis(4-fluorophenyl)quinoxaline can be synthesized through the condensation of 4-fluoroaniline with 1,2-diketones. One efficient method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves the use of transition-metal-free catalysis to ensure cost-effectiveness and environmental sustainability . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(4-fluorophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, cerium ammonium nitrate, and sulfamic acid . Reaction conditions vary depending on the desired product, but typically involve refluxing in ethanol or acetic acid.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5,8-Bis(4-fluorophenyl)quinoxaline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .

Properties

CAS No.

919282-35-2

Molecular Formula

C20H12F2N2

Molecular Weight

318.3 g/mol

IUPAC Name

5,8-bis(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C20H12F2N2/c21-15-5-1-13(2-6-15)17-9-10-18(14-3-7-16(22)8-4-14)20-19(17)23-11-12-24-20/h1-12H

InChI Key

OSGYFYFSCMHYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)F)N=CC=N3)F

Origin of Product

United States

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